molecular formula C22H23NO3 B5865542 3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5865542
M. Wt: 349.4 g/mol
InChI Key: JMBFGHGEOAMRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as etoricoxib and is used to treat pain and inflammation associated with arthritis, acute gout, and other conditions.

Mechanism of Action

3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by blocking the action of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a reduction in inflammation and pain. It has also been shown to have a positive effect on joint function and mobility in patients with arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments include its well-established anti-inflammatory and analgesic properties. It is also readily available and easy to synthesize. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of research due to its specific mechanism of action and target.

Future Directions

There are several future directions for research on 3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. One area of research is the development of new and more effective NSAIDs based on this compound. Another area of research is the investigation of its potential use in cancer treatment and prevention. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological systems.

Synthesis Methods

The synthesis of 3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves several steps. The first step involves the reaction of 2-ethoxybenzaldehyde and 4-methylphenylhydrazine to form 1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrole. The second step involves the reaction of the pyrrole compound with ethyl 2-bromopropionate to form this compound.

Scientific Research Applications

3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in several scientific research studies to investigate its efficacy in treating various conditions such as osteoarthritis, rheumatoid arthritis, and acute gout. It has also been studied for its potential use in cancer treatment and prevention.

properties

IUPAC Name

3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-3-26-21-7-5-4-6-20(21)23-18(13-15-22(24)25)12-14-19(23)17-10-8-16(2)9-11-17/h4-12,14H,3,13,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBFGHGEOAMRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=C(C=C3)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.